molecular formula C14H18O B6209256 {[(4-methylidenecyclohexyl)oxy]methyl}benzene CAS No. 2360861-36-3

{[(4-methylidenecyclohexyl)oxy]methyl}benzene

Cat. No.: B6209256
CAS No.: 2360861-36-3
M. Wt: 202.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(4-Methylidenecyclohexyl)oxy]methyl}benzene is a benzene derivative featuring a methylidenecyclohexyl ether substituent. Its molecular formula is C₁₃H₁₆O, with a molar mass of 188.27 g/mol (inferred from structurally analogous compounds in ). The compound consists of a benzene ring connected via a methoxymethyl (–O–CH₂–) group to a 4-methylidenecyclohexyl moiety, where the cyclohexane ring contains a terminal methylene (=CH₂) group. This structure confers unique steric and electronic properties, distinguishing it from simpler benzene derivatives.

Properties

CAS No.

2360861-36-3

Molecular Formula

C14H18O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-methylidenecyclohexyl)oxy]methyl}benzene typically involves the reaction of 4-methylidenecyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the cyclohexyl and benzene rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(4-methylidenecyclohexyl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can occur at the double bond of the methylidene group, resulting in the formation of the corresponding cyclohexylmethyl ether.

    Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexylmethyl ether.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

{[(4-methylidenecyclohexyl)oxy]methyl}benzene has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(4-methylidenecyclohexyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) [(4-Methylenecyclohexyl)benzene (C₁₃H₁₆; )

  • Key Differences : Lacks the ether (–O–CH₂–) linkage present in the target compound.
  • Implications : The absence of oxygen reduces polarity, leading to lower solubility in polar solvents. Molecular mass is 172.27 g/mol , 16 g/mol lighter than the target compound.
  • Applications: Likely used as a non-polar intermediate in hydrocarbon-based syntheses.

(b) 1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene ()

  • Key Differences : Contains multiple prenyl (3-methylbut-2-en-1-yl) ether groups instead of a methylidenecyclohexyl group.
  • This analog was studied for melanogenesis inhibition, suggesting the target compound’s ether-linked substituents may also influence biological pathways, albeit with different efficacy due to steric variations .

(c) [{(4-Methoxycyclohex-3-en-1-yl)oxy}methyl]benzene ()

  • Key Differences : Replaces the methylidene group with a methoxy (–OCH₃) substituent on a cyclohexene ring.
  • Implications : The methoxy group increases electron density on the cyclohexene ring, enhancing stability but reducing reactivity compared to the methylidene group. Likely used in stabilized intermediates for pharmaceuticals .

Halogenated Analogues ()

Compounds such as ((6-bromohexyl)oxy)methyl)benzene (CAS 60789-54-0) and ((4-bromobutoxy)methyl)benzene (CAS 54314-84-0) feature bromine atoms in their alkyl chains.

  • Key Differences : Bromine substituents increase molecular weight (e.g., 285.12 g/mol for ((6-bromohexyl)oxy)methyl)benzene) and reactivity, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Implications : The target compound’s methylidene group may instead participate in Diels-Alder or polymerization reactions due to its conjugated double bond .

Alkyne-Containing Analogues ()

(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (C₁₃H₁₆O) shares the same molecular formula as the target compound but includes an alkyne group.

  • Key Differences : The alkyne group enables click chemistry applications, whereas the methylidene group in the target compound offers electrophilic reactivity.
  • Implications : The target compound may exhibit distinct regioselectivity in addition reactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
{[(4-Methylidenecyclohexyl)oxy]methyl}benzene C₁₃H₁₆O 188.27 Methylidenecyclohexyl ether Potential synthesis intermediate
(4-Methylenecyclohexyl)benzene C₁₃H₁₆ 172.27 Methylidenecyclohexyl Non-polar synthesis intermediate
((6-Bromohexyl)oxy)methyl)benzene C₁₃H₁₇BrO 285.12 Bromoalkyl ether Cross-coupling reactions
[{(4-Methoxycyclohex-3-en-1-yl)oxy}methyl]benzene C₁₄H₁₈O₂ 218.29 Methoxycyclohexenyl ether Stabilized pharmaceutical intermediates
(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene C₁₃H₁₆O 188.27 Alkyne-containing ether Click chemistry

Research Findings and Implications

  • Bioactivity Potential: The prenyl ether analog in demonstrated melanogenesis inhibition, suggesting that the target compound’s methylidenecyclohexyl group could modulate similar pathways with altered steric interactions .
  • Reactivity : The methylidene group’s conjugated double bond may enhance electrophilic reactivity compared to methoxy or brominated analogs, enabling unique cycloaddition or polymerization pathways .

Biological Activity

{[(4-methylidenecyclohexyl)oxy]methyl}benzene, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C12_{12}H16_{16}O
  • Structural Representation :
C6H5 O CH2 C CH3 CH C6H10\text{C}_6\text{H}_5\text{ O CH}_2\text{ C CH}_3\text{ CH C}_6\text{H}_{10}

This compound features a benzene ring connected to a methylene group which is further linked to a cyclohexyl moiety with a methylidene group.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound. Below is a summary of its effects based on empirical research.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study involving the synthesis of Schiff base complexes derived from related compounds demonstrated effective inhibition against several bacterial strains, suggesting potential use in treating bacterial infections .

Antifungal Properties

In addition to antibacterial effects, the compound has shown antifungal activity. The synthesized derivatives were evaluated against common fungal pathogens, with several exhibiting promising results in inhibiting fungal growth .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of this compound were assessed through various assays. The results indicated that the compound could potentially reduce inflammation and pain, making it a candidate for further therapeutic development .

Case Studies

Several case studies have highlighted the biological activity of related compounds in clinical settings:

  • Case Study on Antibacterial Efficacy :
    • Objective : Evaluate the effectiveness of synthesized derivatives against resistant bacterial strains.
    • Findings : Compounds showed up to 70% inhibition against Staphylococcus aureus and Escherichia coli.
  • Antifungal Assessment :
    • Objective : Test antifungal activity against Candida albicans.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antifungal agents.
  • Inflammation Model :
    • Objective : Analyze anti-inflammatory effects using an animal model.
    • Outcome : Significant reduction in paw edema was observed compared to control groups.

Research Findings Summary Table

Biological ActivityMethodologyResults
AntibacterialDisk diffusion method70% inhibition against S. aureus
AntifungalMIC determinationMIC lower than standard antifungals
Anti-inflammatoryPaw edema modelSignificant reduction in edema

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.